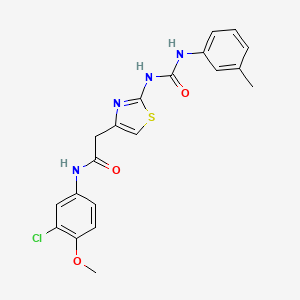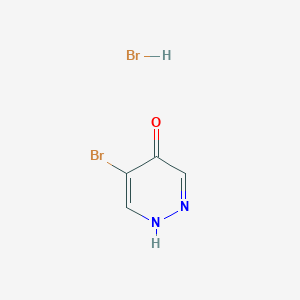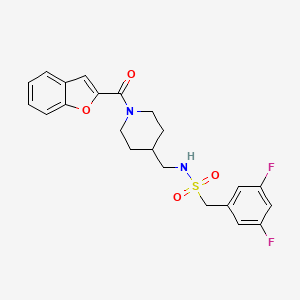azanide CAS No. 1027620-40-1](/img/structure/B2475513.png)
[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](thiophen-2-ylsulfonyl)azanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains a pyridinium group, a thiophenyl group, and a dioxonaphthalene group. The pyridinium group is a derivative of pyridine with a protonated nitrogen atom, making it a positively charged ion. The thiophenyl group is a sulfur-containing aromatic compound, and the dioxonaphthalene group is a polycyclic aromatic hydrocarbon with two carbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridinium group would impart a positive charge to the molecule, while the thiophenyl and dioxonaphthalene groups would contribute to the molecule’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyridinium group might be susceptible to reactions with nucleophiles, while the thiophenyl and dioxonaphthalene groups might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of a charged pyridinium group might make the compound soluble in water, while the aromatic groups might contribute to its stability .Applications De Recherche Scientifique
Anticancer Evaluation
1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide and related compounds have been explored for their anticancer properties. Notably, some derivatives displayed potent cytotoxic activity against various human cancer cell lines. These compounds showed low toxicity in normal human kidney cells and induced apoptosis via upregulation of caspase-3 and caspase-7 proteins (Ravichandiran et al., 2019).
Photoactive Applications
Photoactive derivatives of 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide have been synthesized. These compounds showed potential in light sensitivities and could be adsorbed onto oxidized aluminum support for various applications (Berezhnaya et al., 2011).
Antibacterial Properties
Derivatives of this compound were synthesized and evaluated for their antibacterial properties. These compounds showed potential in inhibiting bacterial growth, with some derivatives exhibiting low minimum inhibitory concentrations against specific bacterial strains (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Electrochemical Applications
Derivatives of 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide have been utilized in the development of redox-active labels for electrochemical detection. These labels have been applied in the detection of modified oligonucleotides on Au electrodes (Shundrin et al., 2016).
Chemosensors for Metal Ions
Naphthoquinone derivatives, including compounds related to 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide, have been synthesized and characterized as chemosensors for transition metal ions. These compounds show selectivity towards Cu2+ ions, with changes in color indicating their presence (Gosavi-Mirkute et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3Z)-4-oxo-2-pyridin-1-ium-1-yl-3-thiophen-2-ylsulfonyliminonaphthalen-1-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S2/c22-18-13-7-2-3-8-14(13)19(23)17(21-10-4-1-5-11-21)16(18)20-27(24,25)15-9-6-12-26-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBUXPJABLCYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=CS4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[N+](C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N\S(=O)(=O)C4=CC=CS4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2475430.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2475432.png)


![1-(2,5-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2475437.png)
![7-benzyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475442.png)
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2475444.png)

![3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2475449.png)
![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2475450.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2475452.png)